molecular formula C14H13NO4 B2438231 (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid CAS No. 354136-02-0

(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid

Cat. No.: B2438231
CAS No.: 354136-02-0
M. Wt: 259.261
InChI Key: FRQFNSRFSXTHII-NSHDSACASA-N
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Description

(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid is a compound that belongs to the class of amino acids It features a furan ring attached to the carbonyl group and a phenyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid typically involves the reaction of furan-2-carboxylic acid with an appropriate amino acid derivative. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carboxylic acid and the amino acid . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility . Additionally, the use of biocatalysts and green chemistry principles can be explored to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: (2S)-2-(furan-2-carbonylamino)-3-phenylpropanol.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The furan ring and phenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxyl and amide groups can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid.

    Phenylalanine: An amino acid with a similar phenyl group but lacking the furan ring.

    Furan-2,5-dicarboxylic acid: A derivative of furan-2-carboxylic acid with additional carboxyl groups.

Uniqueness

This compound is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQFNSRFSXTHII-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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